4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The resulting intermediate is then reacted with 5-chloropyridin-2-amine to form the final product . The reaction conditions are as follows:
Step 1: Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).
Step 2: Add the solution dropwise to a suspension of KSCN (0.01 mol) in acetone (30 mL).
Step 3: Stir the mixture at room temperature for a specified period.
Step 4: Add 5-chloropyridin-2-amine to the reaction mixture and continue stirring until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Complexation Reactions: It can form complexes with transition metals such as cobalt (Co), nickel (Ni), and copper (Cu).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Complexation: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used in the presence of the compound to form metal complexes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Metal Complexes: The compound forms stable complexes with transition metals, which have been characterized by various analytical techniques.
Scientific Research Applications
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: A closely related thiourea derivative with similar chemical properties and applications.
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: Another thiourea derivative lacking the chlorine atom on the benzamide ring, which may result in different reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSIRPBMZKPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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